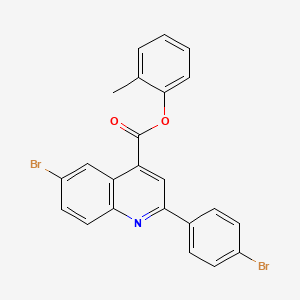![molecular formula C23H21ClO4 B12464091 3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12464091.png)
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-[(4-chlorophényl)méthoxy]-3-méthoxybenzoate de 3,4-diméthylphényle est un composé organique de formule moléculaire C23H21ClO4. Ce composé se caractérise par sa structure complexe, qui comprend un groupe diméthylphényle, un groupe chlorophényle et un groupe méthoxybenzoate. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-[(4-chlorophényl)méthoxy]-3-méthoxybenzoate de 3,4-diméthylphényle implique généralement un processus en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette réaction implique le couplage d’un halogénure d’aryle avec un composé organoboré dans la présence d’un catalyseur au palladium et d’une base. Les conditions de réaction sont généralement douces et tolérantes à divers groupes fonctionnels.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réacteurs discontinus à grande échelle où la réaction de couplage de Suzuki–Miyaura est réalisée dans des conditions contrôlées. L’utilisation de systèmes automatisés garantit un contrôle précis des paramètres de réaction tels que la température, la pression et les concentrations des réactifs, conduisant à des rendements et une pureté élevés du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-[(4-chlorophényl)méthoxy]-3-méthoxybenzoate de 3,4-diméthylphényle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou l’élimination d’hydrogène du composé.
Réduction : Cette réaction implique l’ajout d’hydrogène ou l’élimination d’oxygène du composé.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs courants comprennent l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde, les ions alcoolate).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools. Les réactions de substitution peuvent produire une variété de dérivés en fonction du substituant introduit.
Applications de recherche scientifique
Le 4-[(4-chlorophényl)méthoxy]-3-méthoxybenzoate de 3,4-diméthylphényle a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Médecine : Investigué pour ses effets thérapeutiques potentiels et comme composé de référence dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme réactif dans divers procédés industriels.
Applications De Recherche Scientifique
3,4-Dimethylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
Le mécanisme d’action du 4-[(4-chlorophényl)méthoxy]-3-méthoxybenzoate de 3,4-diméthylphényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la nature des interactions du composé avec les composants cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-chlorophényl)-4-(3,4-diméthoxy-phényl)-6-méthoxy-3-méthylquinoléine
- 4-[(4-chlorobenzyl)oxy]-3-méthoxybenzoate de 3,4-diméthylphényle
Unicité
Le 4-[(4-chlorophényl)méthoxy]-3-méthoxybenzoate de 3,4-diméthylphényle est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité le rend précieux dans diverses applications de recherche et industrielles, où ses caractéristiques spécifiques peuvent être exploitées pour obtenir les résultats souhaités.
Propriétés
Formule moléculaire |
C23H21ClO4 |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
(3,4-dimethylphenyl) 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C23H21ClO4/c1-15-4-10-20(12-16(15)2)28-23(25)18-7-11-21(22(13-18)26-3)27-14-17-5-8-19(24)9-6-17/h4-13H,14H2,1-3H3 |
Clé InChI |
RALCZBBOVLPAAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC(=O)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-2-phenylethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12464011.png)
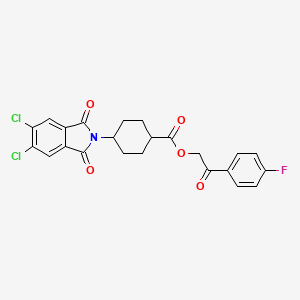
![4-(benzyloxy)phenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12464023.png)
![3-Hydroxy-5-oxo-5-[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]-3-{[(4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methoxy]carbonyl}pentanoic acid](/img/structure/B12464029.png)
![ethyl 4-[5-nitro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12464030.png)
![Propyl 4-({[(4-ethoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B12464033.png)
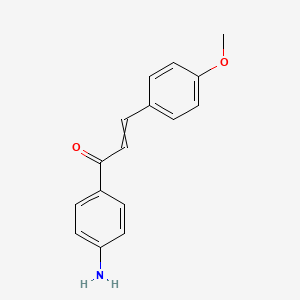
![4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide](/img/structure/B12464035.png)
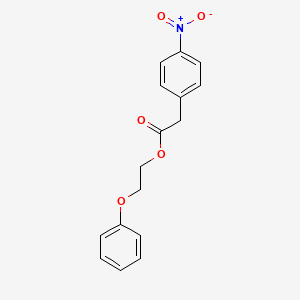
![2-{[(4-chlorophenyl)carbamoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B12464042.png)
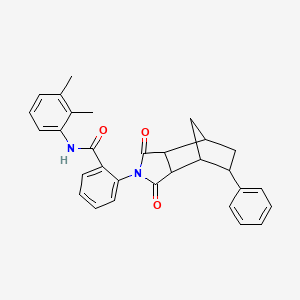
![but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[4-[2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone](/img/structure/B12464068.png)

